3-(Phenoxymethyl)piperidine hydrochloride
Description
Contextualization within Piperidine (B6355638) Derivative Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgsigmaaldrich.com This prevalence is attributed to its conformational flexibility and its ability to engage in crucial interactions with biological targets. wikipedia.org Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. nih.gov
3-(Phenoxymethyl)piperidine (B1610827) hydrochloride belongs to this extensive family of compounds. The core structure features a phenoxymethyl (B101242) group attached to the third position of the piperidine ring. This specific substitution pattern is of significant interest as it introduces both steric bulk and specific electronic properties that can influence the molecule's interaction with biological receptors. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for research and potential pharmaceutical applications.
Significance as a Research Scaffold in Drug Discovery
The true value of 3-(Phenoxymethyl)piperidine hydrochloride in academic research lies in its role as a versatile scaffold. A research scaffold, in this context, is a core molecular structure that can be systematically modified to create a library of related compounds with diverse biological activities. The 3-(phenoxymethyl)piperidine framework offers several points for chemical modification, including the piperidine nitrogen, the phenyl ring, and the ether linkage, allowing for the fine-tuning of its pharmacological profile.
The structural similarity of the 3-(phenoxymethyl)piperidine core to known bioactive molecules makes it a compelling starting point for drug discovery programs. For instance, the phenoxypropyl piperidine scaffold has been investigated for its agonist activity at the nociceptin/orphanin FQ (NOP) receptor, a target for the development of novel analgesics.
Overview of Current Academic Research Trajectories
While direct and extensive research specifically on this compound is not widely published, the academic trajectory for this compound can be inferred from studies on structurally related piperidine derivatives. Current research efforts in this area are largely focused on the following:
Development of Novel Analgesics: A significant body of research is dedicated to exploring piperidine derivatives as potential pain management agents. Studies on various alkyl and aryl piperidine derivatives have demonstrated their analgesic potential. wikipedia.org The 3-(phenoxymethyl)piperidine scaffold is a promising candidate for the development of new analgesics, potentially acting through mechanisms such as NOP receptor agonism.
Exploration of Central Nervous System (CNS) Activity: Piperidine-containing compounds have a long history of use in treating CNS disorders. The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive framework for designing drugs that target the CNS. Research into analogs of 3-(phenoxymethyl)piperidine could uncover novel treatments for a range of neurological and psychiatric conditions.
Synthesis of Novel Bioactive Molecules: The chemical tractability of the piperidine ring allows for the synthesis of a wide array of derivatives. Academic research continues to explore new synthetic methodologies for creating functionalized piperidines and to investigate the biological activities of these novel compounds. The 3-(phenoxymethyl)piperidine structure serves as a valuable building block in these synthetic endeavors.
Interactive Data Table: Physicochemical Properties of 3-(Phenoxymethyl)piperidine and its Hydrochloride Salt
| Property | 3-(Phenoxymethyl)piperidine | This compound |
| CAS Number | 405059-85-0 | 28569-09-7 matrixscientific.combldpharm.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₇NO bldpharm.com | C₁₂H₁₈ClNO matrixscientific.combldpharm.comchemicalbook.com |
| Molecular Weight | 191.27 g/mol bldpharm.com | 227.73 g/mol chemicalbook.comchemicalbook.com |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Expected to be soluble in water |
Detailed Research Findings
While specific research findings on this compound are limited, studies on analogous compounds provide valuable insights into its potential biological activities.
A notable area of investigation for structurally similar compounds is their interaction with the nociceptin/orphanin FQ (NOP) receptor. A series of 3-phenoxypropyl piperidine analogues have been identified as novel NOP receptor agonists. This suggests that the 3-(phenoxymethyl)piperidine scaffold could also exhibit affinity for this receptor, making it a person of interest for the development of new pain therapeutics.
Furthermore, the broader class of piperidine derivatives has been extensively studied for analgesic properties. For example, various synthetic quaternary salts of alkyl piperidines have shown varying degrees of analgesic activity in preclinical models. wikipedia.org These findings support the hypothesis that modifications of the 3-(phenoxymethyl)piperidine structure could lead to the discovery of potent and effective analgesics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(phenoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJGWNSVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599655 | |
| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-09-7 | |
| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Research and Molecular Interactions of 3 Phenoxymethyl Piperidine Hydrochloride
Investigation of Molecular Targets
Research into the molecular interactions of 3-(phenoxymethyl)piperidine (B1610827) hydrochloride has revealed a complex pharmacological profile, with varying affinities for several key protein targets implicated in neurotransmission. The following subsections delineate the specific binding characteristics and functional activities at these sites.
The core structure of 3-(phenoxymethyl)piperidine provides a scaffold that has been explored for its potential to interact with a range of receptors. The following sections detail the binding affinities of this chemical family at dopamine (B1211576), serotonin (B10506), sigma, opioid, and GPR119 receptors.
Recent studies have highlighted the potential of the 3-(phenoxymethyl)piperidine scaffold in developing selective antagonists for the dopamine D4 receptor (D4R). While direct binding data for 3-(phenoxymethyl)piperidine hydrochloride is not extensively published, research on structurally analogous compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, provides significant insights into this potential interaction.
A 2025 study reported the discovery of a series of 4,4-difluoropiperidine (B1302736) ether-based D4R antagonists. nih.govchemrxiv.orgchemrxiv.org These compounds, which share the core phenoxymethylpiperidine structure, demonstrated high affinity and selectivity for the D4 receptor. For instance, compound 14a from this series, a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, exhibited an exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.govchemrxiv.orgchemrxiv.org Notably, this series of compounds displayed remarkable selectivity, with over 2000-fold greater affinity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.orgchemrxiv.org The therapeutic potential of D4R antagonism is being explored in preclinical studies for conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. nih.govchemrxiv.org The high expression of D4 receptors in the cortico-basal ganglia network suggests their involvement in the molecular mechanisms of such conditions. nih.govchemrxiv.org
Interactive Table:
| Compound Series | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|
These findings suggest that the 3-(phenoxymethyl)piperidine scaffold is a promising starting point for the development of potent and selective D4 receptor antagonists.
The 3-(phenoxymethyl)piperidine structure is closely related to known selective serotonin reuptake inhibitors (SSRIs). A notable analog, femoxetine (B1230326), is recognized as an SSRI. wikipedia.orgmedchemexpress.commedchemexpress.com Research on a series of 25 structural variants of paroxetine (B1678475) and femoxetine has confirmed the importance of the 3-(phenoxymethyl)piperidine core for 5-HT uptake inhibition. nih.gov These studies indicate a strong correlation between the ability of these compounds to inhibit the binding of [3H]paroxetine and their potency in blocking 5-HT uptake in rat brain synaptosomes. nih.gov
Furthermore, investigations into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity binding to the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov This highlights the potential of the 3-substituted piperidine (B6355638) scaffold in targeting SERT.
In addition to SERT, some compounds with a similar structure have been shown to interact with serotonin receptors. For example, studies on 3-phenoxymethyl-4-phenylpiperidines demonstrated potent inhibition of 5-HT reuptake and also binding to 5-HT2A and 5-HT2C receptors. nih.gov Some SSRIs, like fluoxetine, have also been found to act as antagonists at the 5-HT2C receptor. nih.gov
The phenoxyalkylpiperidine chemical class has been identified as a source of high-affinity ligands for the sigma-1 (σ1) receptor. uniba.itnih.gov A study on a novel series of phenoxyalkylpiperidines demonstrated that these compounds can exhibit subnanomolar affinity for the σ1 receptor. uniba.itnih.gov The research highlighted that the phenoxy group connected to the piperidine moiety is an optimal scaffold for achieving high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor. uniba.it
In this series of phenoxyalkylpiperidines, moderate to low binding affinities were generally observed for the σ2 receptor, with Ki values typically ranging from 52.3 to 809 nM. uniba.it This indicates a significant degree of selectivity for the σ1 receptor within this chemical class. The affinity for σ1 receptors appears to be influenced by substitutions on the piperidine ring, with increased methylation sometimes leading to a decrease in affinity. nih.gov
Interactive Table:
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| Phenoxyalkylpiperidines | Sigma-1 (σ1) | Subnanomolar to low nanomolar | High selectivity over σ2 |
These findings suggest that this compound, as a member of the phenoxyalkylpiperidine family, may possess significant affinity for the σ1 receptor.
There is currently no scientific literature to suggest that this compound acts as a ligand for the G protein-coupled receptor 119 (GPR119). While various piperidine-containing compounds have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes and other metabolic disorders, the specific structure of this compound has not been identified as a GPR119 agonist in published research. nih.govgoogle.comnih.gov The development of GPR119 agonists has focused on different structural scaffolds. sci-hub.se
Receptor Binding Affinities and Selectivity
Kinase Inhibition (e.g., ALK, ROS1)
The 3-(phenoxymethyl)piperidine moiety is a component of complex molecules designed as potent kinase inhibitors. A notable example is found in the development of inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in certain types of non-small cell lung cancer.
Lorlatinib (PF-06463922), a macrocyclic ATP-competitive inhibitor, incorporates a piperidine structure and demonstrates potent, sub-nanomolar inhibitory activity against both ALK and ROS1. sigmaaldrich.com It was specifically designed to overcome resistance to first and second-generation ALK inhibitors. nih.gov Preclinical studies have shown that Lorlatinib is highly effective against a wide range of known resistance mutations in the ALK kinase domain, including the highly resistant G1202R mutant. nih.gov Furthermore, its ability to penetrate the blood-brain barrier allows it to induce regression of EML4-ALK driven brain metastases, leading to prolonged survival in animal models. nih.gov The development of such multi-targeted tyrosine kinase inhibitors highlights the utility of the piperidine scaffold in creating potent and selective agents for cancer therapy. nih.gov
Table 1: Kinase Inhibition Profile of Lorlatinib (PF-06463922) This table is based on data from preclinical studies.
| Target Kinase | Mutant | Ki (nM) (Geometric Mean) | Reference |
|---|---|---|---|
| ALK | Wild-Type | <0.025 | nih.gov |
| ALK | L1196M (Crizotinib-Resistant) | <0.025 | nih.gov |
| ALK | G1269A (Crizotinib-Resistant) | <0.025 | nih.gov |
| ALK | G1202R (Highly Resistant) | 0.08 | nih.gov |
| ROS1 | Wild-Type | <0.025 | sigmaaldrich.com |
Enzymatic Modulation (e.g., Protease Inhibition)
Derivatives of piperidine have been investigated for their ability to modulate the activity of various enzymes, including proteases. This line of research is significant for the development of new therapeutic agents against infectious diseases and other conditions where proteases play a critical role.
One area of investigation is the inhibition of plasmepsins, a class of aspartic proteases found in the Plasmodium falciparum parasite, which is responsible for malaria. These enzymes are crucial for the parasite's life cycle. Research has shown that certain nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine can act as inhibitors of plasmepsin-II. dut.ac.za In these studies, the presence and position of a nitro group on the benzene (B151609) ring were found to be important for inhibitory activity. dut.ac.za Specifically, a derivative with a nitro group at the para position demonstrated the most significant activity. dut.ac.za
In a different context, piperidine-containing dipeptidyl derivatives have been designed as non-covalent inhibitors of the proteasome, a key target in cancer therapy. nih.gov Several of these compounds exhibited potent proteasome inhibitory activities, with some being more effective than the control drug, Carfilzomib. nih.gov The most potent compound in the series, compound 28 , showed an IC₅₀ of 1.4 nM against the proteasome and demonstrated significant cytotoxicity against multiple myeloma cell lines. nih.gov These findings underscore the versatility of the piperidine scaffold in designing inhibitors for different classes of proteases.
Mechanisms of Action Elucidation
The diverse biological activities of 3-(phenoxymethyl)piperidine derivatives are a result of their complex interactions with various biological targets. Elucidating these mechanisms, including agonistic, antagonistic, and allosteric modulations, is crucial for understanding their pharmacological profiles.
Agonistic and Antagonistic Modulations
Piperidine derivatives have been shown to act as both agonists and antagonists at various receptors. For instance, a series of 3-phenoxypropyl piperidine analogues were identified as novel and potent agonists for the ORL1 (NOP) receptor, a target for new analgesics. nih.govresearchgate.net
In other studies, piperidine derivatives have been developed as antagonists. For example, a novel class of nonimidazole histamine (B1213489) H₃ receptor antagonists was developed based on a 4-(phenoxymethyl)benzylamine (B1612619) template. acs.org These compounds showed low nanomolar affinity and high oral in vivo potency. acs.org Another piperidine hydrochloride derivative, BF2.649, acts as a potent and selective inverse agonist/antagonist at the human histamine H₃ receptor, which is involved in regulating the release of various neurotransmitters. researchgate.net Furthermore, research into 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has led to the identification of potent and highly selective antagonists for the dopamine D4 receptor (D4R), which is implicated in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.gov
Allosteric Modulation Concepts
Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's activity. This mechanism offers potential advantages over direct-acting ligands, such as higher selectivity and a more nuanced control of receptor function. researchgate.net Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, which can be exploited to develop highly selective drugs. researchgate.net
While direct evidence of allosteric modulation by this compound itself is not prominent, the concept is highly relevant to the broader class of piperidine derivatives. For example, in the field of kinase inhibition, allosteric inhibitors are a major area of research. nih.gov The development of species-selective proteasome inhibitors has also revealed non-covalent binding to unexplored pockets distal from the active site, a hallmark of allosteric interaction. nih.gov The principles of allosteric modulation are being applied to a wide range of targets, including G-protein coupled receptors, ion channels, and enzymes, representing a promising avenue for future drug discovery involving piperidine-based scaffolds. researchgate.net
Inhibition of Neurotransmitter Reuptake
The 3-(phenoxymethyl)piperidine scaffold is structurally related to known inhibitors of neurotransmitter reuptake. Research into derivatives has confirmed this activity, suggesting potential applications as antidepressants or for other neurological conditions.
A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are close analogues of 3-(phenoxymethyl)piperidine, demonstrated their potential as antidepressant agents. nih.gov These compounds were found to inhibit the reuptake of biogenic amines, such as norepinephrine (B1679862) and serotonin, in brain synaptosomal fractions. nih.gov The biological activity of some of these derivatives was comparable to that of the established antidepressant drug viloxazine. nih.gov This mechanism of action, involving the blockade of neurotransmitter transporters, is a well-established strategy for treating depression and other mood disorders. The sigma receptor ligand (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine has also been shown to inhibit potassium currents in sympathetic neurons, an action that can modulate neuronal excitability. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For derivatives of 3-(phenoxymethyl)piperidine, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties for various biological targets.
In the development of dopamine D4 receptor antagonists based on the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, SAR studies revealed key structural requirements for high affinity. nih.gov For instance, substitutions on the phenoxy ring were found to have a significant impact on binding potency. A 3,4-difluorophenyl group was found to be highly potent, while moving to a 3-fluorophenyl group resulted in a loss of potency. nih.gov The addition of various heterocyclic ethers in place of the phenoxy group led to a significant loss of binding. nih.gov
Table 2: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives as D4R Antagonists This table highlights the effect of substitutions on the phenoxy ring on D4 receptor binding affinity.
| Compound | Substitution on Phenoxy Ring | D4R Ki (nM) | Reference |
|---|---|---|---|
| 8b | 3,4-Difluoro | 5.5 | nih.gov |
| 8c | 3-Methyl | 13 | nih.gov |
| 8e | None (Phenyl) | 27 | nih.gov |
| 8d | 4-Chloro | 53 | nih.gov |
Similarly, in the exploration of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists, SAR studies guided the modification of the phenoxypropyl region to identify several potent and selective compounds. nih.gov These studies systematically alter parts of the molecule to understand which chemical features are essential for biological activity, helping to refine lead compounds into potential drug candidates.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of phenoxymethylpiperidine derivatives is profoundly influenced by the placement and chemical nature of substituents on both the phenoxy and piperidine rings. Structure-activity relationship (SAR) studies reveal that these modifications can dramatically alter a compound's binding affinity and selectivity for its molecular targets.
For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues developed as dopamine D4 receptor (D4R) antagonists, the position of electron-withdrawing groups on the phenoxy ring was critical. A cyano group at the 4-position of the phenoxy ring resulted in a compound with higher potency compared to one with a cyano group at the 3-position. chemrxiv.org Similarly, a 3-fluorophenyl substitution led to a significant loss of potency compared to p-fluoro or 3,4-difluorophenyl ethers, while adding a 4-methyl group rendered the compound inactive. chemrxiv.org These findings underscore that both the electronic properties and the specific location of a substituent are key determinants of interaction with the receptor.
Modifications to the N-substituent of the piperidine ring also play a crucial role. In studies on halogenated 4-(phenoxymethyl)piperidines targeting sigma receptors, various N-substituents, including fluoroalkyl, hydroxyalkyl, and substituted benzyl (B1604629) groups, were examined. nih.gov These changes led to a wide range of dissociation constants for sigma-1 (0.38–24.3 nM) and sigma-2 (3.9–361 nM) receptors, demonstrating that the N-substituent is a key modulator of both affinity and selectivity. nih.gov Research on other piperidine-based ligands has established that the unsubstituted piperidine ring itself can be a critical structural feature for dual activity at multiple receptors, such as the histamine H3 and sigma-1 receptors. nih.gov
Table 1: Impact of Phenoxy Ring Substituent Position on D4 Receptor Binding Affinity Data derived from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogues.
| Substituent | Position on Phenoxy Ring | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Cyano | 4-position | Higher Potency | chemrxiv.org |
| Cyano | 3-position | Lower Potency | chemrxiv.org |
| Fluoro | 3-position | Significant Loss of Potency | chemrxiv.org |
Stereochemical Requirements for Enhanced Biological Activity and Target Interaction
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in the biological activity of chiral compounds like this compound. nih.govmdpi.com Since the piperidine ring is substituted at the 3-position, it contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers).
The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology. mdpi.com Biological systems, particularly receptors and enzymes, are themselves chiral and will often interact preferentially with one enantiomer over the other. This stereoselectivity can lead to significant differences in potency and efficacy. For example, in studies of nature-inspired compounds, it was found that only specific isomers, such as the (5S, αS) isomers, displayed significant biological activity. nih.govmdpi.com
Conformational Analysis and Ligand-Receptor Docking Studies
Conformational analysis and ligand-receptor docking are computational techniques used to understand how a molecule like this compound binds to its receptor on a molecular level. nih.gov These studies provide insights into the structural and stereochemical requirements for efficient ligand-receptor interaction. nih.govmdpi.com
Molecular docking simulations predict the preferred orientation (pose) of a ligand when bound to a receptor's binding pocket. nih.gov This allows researchers to visualize and analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. For many piperidine derivatives, a crucial interaction involves the protonated nitrogen atom of the piperidine ring forming a salt bridge with an acidic amino acid residue, such as glutamic acid (Glu), in the receptor's binding site. nih.gov This specific interaction is often responsible for the high biological activity observed in these compounds. nih.gov
By comparing the docking poses of different analogues, scientists can rationalize observed structure-activity relationships. For instance, docking studies can show why a substituent at one position leads to higher potency than at another, perhaps by forming an additional favorable contact or by avoiding a steric clash within the binding pocket. nih.gov These computational models are essential for understanding the molecular basis of a compound's activity and for guiding the design of new derivatives with improved potency and selectivity. nih.gov
In Vitro Pharmacological Characterization
Cell-Based Assays for Functional Activity
Cell-based assays are fundamental tools for characterizing the functional activity of a compound at its target receptor. nih.gov Unlike binding assays, which only measure affinity, functional assays determine the physiological response a compound elicits in a living cell, classifying it as an agonist, antagonist, or inverse agonist. nih.govnih.gov
These assays are typically performed using cultured cell lines, such as Human Embryonic Kidney (HEK) cells, that have been genetically engineered to express a specific target receptor. nih.gov A common method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. In this setup, cells are stimulated with a known agonist for the receptor, which triggers a measurable change in intracellular cAMP levels. To test the functional activity of a compound like this compound, it is introduced to the cells to see how it modulates this response. If the compound reverses the effect of the known agonist, it is classified as an antagonist or inverse agonist. nih.gov The concentration of the compound required to inhibit the agonist response by 50% (IC50) can then be determined. nih.gov
Table 2: Example of Functional Assay Classification
| Compound Effect on Agonist-Stimulated cAMP Production | Functional Classification | Reference |
|---|---|---|
| No effect on its own; blocks or reverses the effect of an agonist. | Antagonist | nih.gov |
| Decreases basal cAMP levels and reverses the effect of an agonist. | Inverse Agonist | nih.gov |
| Mimics the effect of the natural agonist, increasing cAMP levels. | Agonist | nih.gov |
Tissue-Based Studies (e.g., Neurotransmitter Release)
Tissue-based, or ex vivo, studies provide a bridge between cell-based assays and whole-organism studies by examining a compound's effect in a more complex, physiologically relevant environment. A key application of this method is to investigate how a compound modulates neurotransmitter release from nervous tissue.
The fundamental process of neurotransmission involves the arrival of an action potential at a nerve terminal, which triggers an influx of calcium ions (Ca2+). nih.gov This calcium influx causes synaptic vesicles filled with neurotransmitters to fuse with the presynaptic membrane and release their contents into the synapse. nih.gov This entire process is orchestrated by a complex of proteins that co-localizes the vesicles and calcium channels. nih.gov
To study the effect of this compound on this process, researchers can use preparations of specific tissues, such as brain slices or the vas deferens. These tissues can be maintained in a viable state in an organ bath and stimulated either electrically or with chemical agents (e.g., potassium chloride) to induce neurotransmitter release. The amount of neurotransmitter released into the surrounding medium can then be measured. By applying the test compound to the tissue, scientists can determine if it enhances, inhibits, or has no effect on the stimulated release of specific neurotransmitters, providing crucial information about its pharmacological action within a neural circuit.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity and selectivity of a compound for a specific receptor. nih.gov The principle of the assay is competitive binding. nih.gov Membranes prepared from cells expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound, such as this compound.
The test compound will compete with the radioligand for binding to the receptor. The more effectively the test compound binds, the more radioligand it will displace. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated. From this curve, the concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined. This value can be converted into the inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. chemrxiv.orgnih.gov These assays are critical for quantifying a compound's potency and for assessing its selectivity by testing it against a panel of different receptors. nih.gov
Table 3: Example Data from Radioligand Binding Assays for Piperidine Analogues Data derived from studies on various phenoxymethylpiperidine analogues.
| Target Receptor | Compound Series | Dissociation Constant (Ki) Range | Reference |
|---|---|---|---|
| Sigma-1 | Halogenated 4-(phenoxymethyl)piperidines | 0.38 - 24.3 nM | nih.gov |
| Sigma-2 | Halogenated 4-(phenoxymethyl)piperidines | 3.9 - 361 nM | nih.gov |
| Dopamine D4 | 4,4-difluoro-3-(phenoxymethyl)piperidines | 0.3 - 59.6 nM | chemrxiv.org |
Preclinical Pharmacological Investigations
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific preclinical pharmacological data for the compound this compound corresponding to the subsections below. Research and development information regarding this specific chemical entity, if it exists, is not present in the public domain. The following sections are therefore based on the absence of available data.
In Vivo Animal Models of Disease Relevant to Target Modulation (e.g., Neurological Disorders, Metabolic Dysregulation)
There are no publicly available studies detailing the use of this compound in in vivo animal models for any disease states, including neurological disorders or metabolic dysregulation. While research exists for other piperidine derivatives in these therapeutic areas, no such data has been published for this compound itself.
Biodistribution Studies (e.g., Brain Penetrance)
Information regarding the biodistribution of this compound, including its ability to penetrate the blood-brain barrier, is not available in the public scientific literature. Studies that would characterize its absorption, distribution, metabolism, and excretion (ADME) profile have not been published.
Assessment of Efficacy in Relevant Biological Systems
There is no publicly accessible data from preclinical studies assessing the efficacy of this compound in any relevant biological systems. Reports on its pharmacological activity or effectiveness in vitro or in vivo are absent from the scientific literature.
Metabolic and Toxicity Research of 3 Phenoxymethyl Piperidine Hydrochloride
Metabolic Fate Investigations
The investigation into the metabolic fate of a compound involves understanding how it is absorbed, distributed, metabolized, and excreted by an organism. These studies are fundamental in preclinical development to predict a compound's pharmacokinetic properties.
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing parameters such as bioavailability and plasma half-life. researchgate.net This stability is typically assessed using in vitro systems, primarily liver microsomes and hepatocytes, which contain the principal enzymes responsible for drug metabolism. bioivt.comaxispharm.com
Liver Microsomal Stability: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. axispharm.comnih.gov The microsomal stability assay measures the rate at which a parent compound is eliminated when incubated with microsomes in the presence of necessary cofactors like NADPH. evotec.com This rate is used to calculate the in vitro intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity for the compound. evotec.comresearchgate.net Compounds with high clearance in microsomal assays are often predicted to have rapid hepatic clearance in vivo, potentially leading to a short duration of action. researchgate.net For piperidine-derived compounds, optimizing metabolic stability is a key goal in early-phase discovery to prevent the advancement of molecules that are too labile. nih.gov
Hepatocyte Stability: Intact hepatocytes represent a more comprehensive in vitro model as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment. thermofisher.comevotec.com Hepatocyte stability assays can provide a more complete picture of a compound's metabolic fate, including clearance by non-CYP enzymes and conjugation reactions. bioivt.com The disappearance of the test compound over time in a suspension of cryopreserved hepatocytes is monitored to determine intrinsic clearance. evotec.comnih.gov For compounds with low turnover, advanced long-term culture systems, such as 3D spheroids, can be used to provide more accurate metabolic stability assessments. nih.gov
Identifying the metabolites of a compound is essential for understanding its biotransformation and potential for producing active or toxic byproducts. For piperidine-containing structures, several metabolic pathways are common.
Based on the metabolism of structurally related compounds, the primary metabolic pathways for 3-(Phenoxymethyl)piperidine (B1610827) hydrochloride are likely to involve oxidation and hydrolysis.
CYP-mediated Oxidation: The piperidine (B6355638) ring is susceptible to oxidation by cytochrome P450 enzymes. Studies on piperidine itself have shown that it can be metabolized to 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine. nih.gov This aliphatic hydroxylation is a common metabolic route for cyclic amines.
Hydrolysis: The ether linkage connecting the phenoxy group to the piperidine methyl group is a potential site for hydrolysis. Studies on similar compounds, such as N-ethyl-3-piperidyl benzilate, have confirmed that hydrolysis is a significant metabolic pathway, leading to the cleavage of the molecule. nih.gov
N-Dealkylation: While 3-(Phenoxymethyl)piperidine is a secondary amine, related piperidine structures that are N-substituted often undergo N-dealkylation catalyzed by enzymes like CYP3A4. nih.gov
The resulting metabolites, such as hydroxylated piperidine and phenol, would likely undergo further Phase II metabolism (e.g., glucuronidation) to increase their water solubility and facilitate excretion. nih.gov
For example, studies on related piperidine compounds have quantified the excretion of metabolites in urine after administration to rats. nih.gov This type of analysis helps to build a complete picture of the drug's disposition. The correlation between predicted and observed clearance in preclinical species can build confidence in predictions of human pharmacokinetics. evotec.com
Drug-Drug Interaction Potential
A compound's potential to cause drug-drug interactions (DDIs) is a critical safety consideration. Many DDIs occur when one drug alters the metabolic clearance of another, often through inhibition or induction of CYP enzymes.
Assessing the inhibitory activity of a compound against major CYP isoforms is a standard component of preclinical safety evaluation. brrh.com Studies on a series of piperidine derivatives have demonstrated their potential to act as inhibitors of various P450 isoforms. nih.gov The inhibitory potency is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Research on piperidine derivatives showed isoform-selective inhibition. For instance, one study found that P4502B1 was the most susceptible isoform to inhibition by several piperidine compounds, while P4502E1 was largely insensitive. nih.gov Compound 2 in that study was a potent and selective inhibitor of P4502B1, whereas compound 3 showed high selectivity for P4501A1 over P4501A2. nih.gov This highlights the potential for compounds with a piperidine scaffold to exhibit specific CYP inhibition profiles.
Toxicity Assessments
The toxicity of 3-(Phenoxymethyl)piperidine hydrochloride can be inferred from studies on the parent piperidine structure and structurally similar molecules. Piperidine itself is known to have significant acute toxicity. industrialchemicals.gov.au
Toxicological assessments have established that piperidine has moderate acute oral toxicity in rats, with median lethal dose (LD50) values ranging from 133 to 740 mg/kg bw. nih.govindustrialchemicals.gov.au It is also considered toxic upon dermal contact, with a dermal LD50 in rabbits of approximately 275 mg/kg bw. industrialchemicals.gov.au Furthermore, piperidine is classified as a corrosive substance, capable of causing severe skin burns upon brief contact. nih.govindustrialchemicals.gov.au Inhalation may cause irritation, coughing, and dizziness. nih.gov Studies on closely related analogs, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, have also included evaluations of their approximate acute toxicity. nih.gov
Acute Toxicity Studies in Animal Models (e.g., LD50, NOEL)
Comprehensive literature and database searches did not yield specific acute toxicity studies, such as LD50 (median lethal dose) or NOEL (No-Observed-Effect-Level), conducted directly on this compound. While toxicological data are available for the parent compound, piperidine, and some of its derivatives, these findings are not directly applicable to this compound due to differences in chemical structure and potential metabolic pathways. The phenoxymethyl (B101242) group at the 3-position of the piperidine ring is expected to significantly influence the compound's absorption, distribution, metabolism, excretion, and toxicological profile.
For context, studies on related but distinct molecules, such as certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have noted the evaluation of their approximate acute toxicity in mice as part of broader pharmacological screenings. nih.gov However, specific quantitative data like LD50 values from these studies on analogous compounds are not detailed for public dissemination. Safety data for piperidine hydrochloride indicates it is toxic if swallowed, with an oral LD50 in rats reported as 133 mg/kg. fishersci.com It is crucial to reiterate that this value is for a different, albeit related, chemical and should not be extrapolated to represent the toxicity of this compound.
Without dedicated acute toxicity studies on this compound, scientifically accurate LD50 and NOEL values cannot be provided. The generation of such data would require specific, controlled preclinical toxicology experiments adhering to international guidelines.
Interactive Data Table: Acute Toxicity Data
No specific data is available for this compound.
Subacute and Chronic Toxicity Evaluations
Following an extensive review of available scientific literature, no specific subacute or chronic toxicity evaluations for this compound were identified. Subacute toxicity studies, typically involving repeated dosing over a 28-day period, and chronic toxicity studies, extending over longer durations (e.g., 90 days or more), are critical for understanding the potential long-term health effects of a chemical. These studies are designed to identify cumulative toxic effects and to determine a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.
Research into other chemical entities, including some piperidine derivatives, often includes such evaluations to support their development for various applications. For instance, chronic toxicity studies on unrelated compounds are used to assess long-term risk and are resource-intensive, highlighting the need for specific investigation for each unique chemical. sigmaaldrich.com However, the absence of such published research for this compound means there is no scientific basis to describe its potential effects following repeated or long-term exposure in animal models.
Identification of Target Organs and Associated Histopathological Changes
In the absence of any acute, subacute, or chronic toxicity studies on this compound, there is no empirical data to identify potential target organs of toxicity or to describe any associated histopathological changes.
Toxicological studies on the parent compound, piperidine, have shown that at high concentrations it can cause irritation to the eyes and respiratory tract, with more severe exposures leading to corrosion around the nose and dyspnea in animal models. nih.gov Furthermore, studies on other piperidine-containing molecules have sometimes revealed effects on the gastrointestinal tract, urinary bladder, and adrenal glands following exposure to lethal doses. fishersci.com However, these findings are specific to the compounds tested and cannot be reliably extrapolated to this compound. The unique metabolic fate of the phenoxymethyl substituent would likely lead to a different toxicokinetic and toxicodynamic profile, and thus, potentially different target organs.
Determining the specific target organs and understanding the histopathological changes induced by this compound would necessitate dedicated in vivo toxicity studies that include comprehensive gross necropsy and microscopic examination of tissues by veterinary pathologists.
Analytical Methodologies for Research and Development of 3 Phenoxymethyl Piperidine Hydrochloride
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for assessing the purity and isomeric composition of 3-(Phenoxymethyl)piperidine (B1610827) hydrochloride. High-performance liquid chromatography and capillary electrophoresis are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 3-(Phenoxymethyl)piperidine hydrochloride. Due to the lack of a strong chromophore in the piperidine (B6355638) moiety, UV detection can be challenging, often necessitating derivatization to enhance sensitivity. google.comgoogle.comnih.govgoogle.com However, the presence of the phenoxy group in the molecule allows for direct UV detection at lower wavelengths.
A typical HPLC method for the analysis of piperidine derivatives involves a reversed-phase column, such as a C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govlgcstandards.com Gradient elution is often employed to ensure the separation of the main compound from any impurities.
Detailed Research Findings: In a representative analysis, a reversed-phase HPLC method could be established for determining the purity of this compound. The method would be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. google.com The separation would be achieved on a C18 column with a gradient mobile phase of phosphate (B84403) buffer and acetonitrile, with UV detection at approximately 210-230 nm, where the phenoxy group exhibits absorbance. The retention time of the main peak would be used for identification, and the peak area would be used for quantification of purity.
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Chiral HPLC and Capillary Electrophoresis for Enantiomeric Purity Assessment
Since 3-(Phenoxymethyl)piperidine is a chiral compound, the assessment of its enantiomeric purity is critical. Chiral HPLC and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying enantiomers.
Chiral HPLC: Chiral HPLC methods often involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal enantiomeric separation. mdpi.com In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column. google.com
Capillary Electrophoresis: Capillary Electrophoresis offers high separation efficiency and requires only a small amount of sample. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. nih.gov The differential interaction between the enantiomers and the cyclodextrin (B1172386) results in different migration times, leading to their separation.
Detailed Research Findings: A chiral HPLC method for the enantiomeric purity assessment of 3-(Phenoxymethyl)piperidine would likely utilize a column such as a Chiralpak AD-H or a similar polysaccharide-based CSP. google.com An isocratic mobile phase of n-hexane and isopropanol (B130326) with a small amount of an amine additive, such as diethylamine, to improve peak shape would be a common starting point. The resolution between the two enantiomer peaks should be greater than 2.0 for accurate quantification. In the context of CE, a method could be developed using a fused-silica capillary and a background electrolyte containing a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin. nih.gov
Table 2: Example Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 228 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound. NMR, MS, IR, and UV spectroscopy each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms.
Detailed Research Findings: The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the phenoxy group, the protons of the piperidine ring, and the methylene (B1212753) protons of the phenoxymethyl (B101242) group. rsc.orgchemicalbook.comresearchgate.net The chemical shifts and coupling constants would be consistent with the proposed structure. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, further confirming its structure. rsc.orgrsc.org 2D NMR experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the phenoxymethyl group to the 3-position of the piperidine ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic (C₆H₅) | 6.8 - 7.3 (m, 5H) | 114 - 158 |
| O-CH ₂- | ~4.0 (m, 2H) | ~70 |
| Piperidine C3-H | ~2.5 (m, 1H) | ~45 |
| Piperidine C2, C6-H (axial & equatorial) | 2.8 - 3.2 (m, 4H) | ~50, ~54 |
| Piperidine C4, C5-H (axial & equatorial) | 1.5 - 2.0 (m, 4H) | ~25, ~30 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that typically produces a strong signal for the protonated molecule [M+H]⁺. lgcstandards.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule, providing further confirmation of its identity.
Detailed Research Findings: The ESI mass spectrum of this compound would be expected to show a base peak corresponding to the protonated free base at m/z 192.1383 ([C₁₂H₁₈NO]⁺). The fragmentation pattern would likely involve cleavage of the ether linkage and fragmentation of the piperidine ring.
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ (protonated free base) | 192.1383 |
| [M-C₆H₅O]⁺ (loss of phenoxy group) | 98.0964 |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR and UV spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. These would include N-H stretching vibrations for the protonated amine, C-H stretching for the aromatic and aliphatic parts of the molecule, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring. spectrabase.com
Ultraviolet (UV) Spectroscopy: The UV spectrum is primarily determined by the phenoxy chromophore. It would be expected to show absorption maxima in the UV region, typically around 220 nm and 270 nm, which are characteristic of substituted benzene (B151609) rings. nih.gov
Detailed Research Findings:
Table 5: Expected IR and UV Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Wavelengths |
| IR (KBr, cm⁻¹) | ~3000-2800 (C-H stretch), ~2700-2400 (N-H stretch of hydrochloride salt), ~1600 & ~1500 (C=C aromatic stretch), ~1240 (C-O ether stretch) |
| UV (Methanol, nm) | λmax ≈ 220 nm, 270 nm |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive and reliable physical method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration at chiral centers. cam.ac.uk The spatial arrangement of atoms within a crystal lattice can be precisely mapped by analyzing the diffraction pattern produced when the crystal is irradiated with X-rays. This technique is of paramount importance in pharmaceutical research, where the biological activity of a chiral drug molecule can be intrinsically linked to its specific stereochemistry.
For a chiral compound such as 3-(phenoxymethyl)piperidine, which possesses a stereocenter at the C3 position of the piperidine ring, determining the absolute configuration is crucial. The two enantiomers, (R)-3-(phenoxymethyl)piperidine and (S)-3-(phenoxymethyl)piperidine, can exhibit different pharmacological and toxicological profiles. X-ray crystallography provides the means to unequivocally distinguish between these enantiomers.
The process begins with the growth of a high-quality single crystal of the compound of interest. In the case of this compound, the formation of the hydrochloride salt serves a dual purpose. It often improves the crystallinity of the parent compound, which may be an oil or difficult to crystallize in its free base form, and it introduces a chloride ion, which can aid in the determination of the absolute structure. researchgate.net
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction data is collected and processed to generate an electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, and bond angles.
To establish the absolute configuration, a phenomenon known as anomalous scattering is utilized. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, there is a small phase shift in the scattered waves. By carefully measuring the intensities of specific pairs of reflections, known as Bijvoet pairs, it is possible to determine the absolute arrangement of the atoms in space and thus the absolute configuration of the chiral centers. The presence of the chlorine atom in the hydrochloride salt can be advantageous for this purpose, as it is a better anomalous scatterer than the lighter atoms (C, N, O) that comprise the rest of the molecule.
While specific experimental X-ray crystallographic data for this compound is not available in the reviewed public scientific literature, the general methodology would follow these established principles. The analysis would yield precise data on the crystal system, space group, and unit cell dimensions.
Illustrative Crystal Data for a Piperidine Derivative
To illustrate the type of data obtained from such an analysis, the following table presents crystallographic data for a different piperidine hydrochloride derivative, as specific data for this compound is not publicly documented.
| Parameter | Value (Illustrative Example for a Piperidine Derivative) |
| Chemical Formula | C5H12N+ · Cl− |
| Crystal System | Monoclinic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1270(2) |
| b (Å) | 6.8317(2) |
| c (Å) | 20.9377(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 875.4(1) |
| Z | 4 |
| Temperature (K) | 200.00(10) |
| Radiation (λ, Å) | 1.54184 |
This data is for a related piperidine hydrochloride compound and is provided for illustrative purposes only. ijnrd.org
The refinement of the crystal structure would ultimately lead to the assignment of the R or S configuration at the chiral center of the 3-(phenoxymethyl)piperidine molecule, providing a foundational piece of information for its development as a potential therapeutic agent. This definitive structural assignment is critical for understanding its interaction with biological targets and for ensuring the stereochemical purity of the active pharmaceutical ingredient.
Therapeutic Potential and Translational Research of 3 Phenoxymethyl Piperidine Hydrochloride
Applications in Medicinal Chemistry and Drug Discovery
The 3-(phenoxymethyl)piperidine (B1610827) scaffold serves as a valuable starting point in drug discovery, offering a three-dimensional structure that can be strategically modified to interact with various biological targets. clinpgx.orgresearchgate.net Its utility is particularly evident in the development of agents targeting the central nervous system (CNS).
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. researchgate.net The 3-(phenoxymethyl)piperidine framework has been identified as a promising lead scaffold in the quest for novel therapeutics, particularly for neuropsychiatric disorders.
A notable example is the development of Dopamine (B1211576) 4 Receptor (D4R) antagonists. D4 receptors are implicated in the pathophysiology of conditions like L-DOPA induced dyskinesia in Parkinson's disease. derpharmachemica.com Researchers have used the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as a lead structure for developing potent and selective D4R antagonists. derpharmachemica.comresearchgate.netnih.gov Starting with this lead, a series of analogues were synthesized to explore the structure-activity relationship (SAR). Modifications focused on the phenoxy portion of the molecule, where different substituents were introduced to modulate binding affinity and other drug-like properties. derpharmachemica.comresearchgate.net
The optimization process involved synthesizing a library of compounds where the phenyl ring of the phenoxymethyl (B101242) group was substituted with various atoms and groups, such as fluorine, chlorine, methyl, and cyano groups. derpharmachemica.comresearchgate.net The binding affinities (Ki) of these new compounds for the D4 receptor were then determined. This systematic approach allowed researchers to identify which substitutions enhanced the desired pharmacological activity. For instance, it was found that certain fluorine substitution patterns on the phenoxy ring significantly increased binding potency. derpharmachemica.comresearchgate.net
The design of novel molecular scaffolds is a key strategy in medicinal chemistry to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. google.com The 3-(phenoxymethyl)piperidine structure has proven to be a malleable scaffold for such endeavors.
In the development of D4R antagonists, initial lead compounds based on the phenoxymethylpiperidine scaffold, while active, suffered from poor pharmacokinetic properties, such as high lipophilicity and high intrinsic clearance in liver microsomes. derpharmachemica.com To address these liabilities, researchers designed novel scaffolds by introducing modifications to both the piperidine (B6355638) ring and the phenoxymethyl moiety. The introduction of difluoro groups at the 4-position of the piperidine ring was a key modification aimed at improving metabolic stability and modulating the basicity of the piperidine nitrogen. derpharmachemica.comnih.gov
Table 1: Structure-Activity Relationship of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives as D4R Antagonists
| Compound ID | Phenoxy Substitution | D4R Ki (nM) | cLogP | CNS MPO Score |
| 8a | 4-Fluorophenyl | 140 | 4.8 | 3.5 |
| 8b | 3,4-Difluorophenyl | 5.5 | 4.9 | 3.5 |
| 8c | 3-Methylphenyl | 13 | 5.1 | 3.2 |
| 9j | 4-Cyanophenoxy | 1.7 | 3.8 | 4.6 |
| 9k | 3,4-Difluorophenoxy | 2.7 | 4.9 | 3.5 |
| 9s | 4-Fluorophenoxy | 1.0 | 4.8 | 3.5 |
| 9t | 3-Fluorophenoxy | 3.0 | 4.8 | 3.5 |
| 9cc | 3,4-Difluorophenyl | 2.6 | 2.7 | >4.5 |
| 9dd | 3-Fluorophenyl | 5.5 | 2.7 | >4.5 |
Data sourced from "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds". derpharmachemica.comresearchgate.net
Role as a Pharmaceutical Intermediate or Building Block in Complex Synthesis
Beyond its direct role in lead discovery, 3-(Phenoxymethyl)piperidine hydrochloride is a crucial intermediate in the synthesis of several marketed drugs. nih.govucsd.edu Its pre-formed piperidine ring and the reactive "handle" provided by the phenoxymethyl group make it an efficient building block for constructing more complex molecular architectures.
A prominent example of its application is in the synthesis of antidepressants that are selective serotonin (B10506) reuptake inhibitors (SSRIs). For instance, derivatives of 3-(phenoxymethyl)piperidine are key intermediates in the synthesis of Paroxetine (B1678475) . google.comnih.gov The core structure of Paroxetine features a 4-(4'-fluorophenyl)-3-(phenoxymethyl)piperidine moiety. Synthetic routes to Paroxetine often involve the coupling of a suitably substituted piperidine precursor with a phenoxy component. google.comresearchgate.net While various synthetic strategies exist, the fundamental phenoxymethylpiperidine skeleton is a recurring structural motif. researchgate.netgoogle.com
Similarly, the antidepressant Femoxetine (B1230326) , another SSRI, incorporates a 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine structure. clinpgx.orgnih.govmdpi.com The synthesis of Femoxetine also relies on building upon a pre-formed piperidine ring where a phenoxymethyl group is installed at the 3-position. clinpgx.org These examples underscore the industrial and pharmaceutical importance of 3-(phenoxymethyl)piperidine and its analogues as key starting materials or intermediates, streamlining the manufacturing process of these complex therapeutic agents. mdpi.com
Table 2: Complex Pharmaceutical Agents Synthesized Using Phenoxymethylpiperidine Derivatives
| Drug Name | Therapeutic Class | Structural Moiety Derived from Phenoxymethylpiperidine |
| Paroxetine | Antidepressant (SSRI) | 4-(4-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine |
| Femoxetine | Antidepressant (SSRI) | trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine |
Information derived from various sources describing the synthesis and structure of these compounds. google.comclinpgx.orgresearchgate.netnih.gov
Future Directions in Academic Research on this compound and its Derivatives
The versatility of the piperidine scaffold ensures that research into its derivatives, including those of 3-(phenoxymethyl)piperidine, will continue to be an active area of investigation. Future research is likely to focus on several key areas.
One promising direction is the continued exploration of phenoxymethylpiperidine derivatives for the treatment of CNS disorders. Given the success in targeting the D4 receptor, researchers may investigate the utility of this scaffold for other CNS targets, such as different dopamine or serotonin receptor subtypes, or transporters involved in neuropsychiatric conditions like depression, anxiety, and schizophrenia. nih.gov The development of piperidine derivatives for neurodegenerative diseases like Alzheimer's is also a significant area of future research, with a focus on targets such as acetylcholinesterase and beta-amyloid aggregation. ucsd.edu
Another major research thrust is the development of novel and more efficient synthetic methodologies. clinpgx.org While the 3-(phenoxymethyl)piperidine core is a useful building block, creating complex substitution patterns on the piperidine ring can be challenging. Future work will likely focus on new catalytic methods that allow for the precise and stereoselective functionalization of the piperidine ring, enabling the rapid generation of diverse libraries of compounds for biological screening. clinpgx.org This includes biocatalytic approaches and the use of modern cross-coupling reactions to build molecular complexity in fewer steps, which can accelerate the drug discovery process. clinpgx.org
Finally, there is growing interest in exploring the potential of phenoxymethylpiperidine derivatives in other therapeutic areas beyond CNS disorders. The piperidine moiety is present in drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.netresearchgate.net Future academic research may therefore seek to repurpose or further optimize phenoxymethylpiperidine-based scaffolds to develop novel agents for these and other diseases.
Q & A
Q. What are the recommended storage and handling protocols for 3-(Phenoxymethyl)piperidine hydrochloride to ensure stability and safety?
- Methodological Answer: Store the compound in a dry environment at 2–8°C to prevent degradation or hygroscopic absorption. Use inert, sealed containers to avoid exposure to moisture or reactive gases. During handling, wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks, and avoid generating dust or aerosols. Dispose of contaminated materials via hazardous waste protocols .
Q. What safety measures should be prioritized during synthetic procedures involving this compound?
- Methodological Answer: Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent unintended side reactions. Monitor exothermic reactions using temperature-controlled setups. Implement spill containment measures (e.g., secondary trays) and ensure immediate access to emergency eyewash stations. Use respirators with P95/P1 filters or ABEK-P2 cartridges if ventilation is insufficient .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Employ orthogonal analytical methods (e.g., HPLC, LC-MS) to track reaction progress and intermediate purity. Optimize stoichiometry and solvent systems (e.g., dichloromethane or THF) to enhance reagent solubility. Use coupling agents like DCC or HOBt for amidation steps, and purify intermediates via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for assessing the purity of this compound and its intermediates?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy for structural validation with mass spectrometry (MS) for molecular weight confirmation. Quantify impurities via high-performance liquid chromatography (HPLC) using pharmacopeial reference standards (e.g., USP-grade columns). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How should discrepancies in reported biological activities of this compound analogs be addressed?
- Methodological Answer: Perform comparative dose-response studies under standardized conditions (e.g., cell lines, animal models) to isolate variables. Validate receptor binding assays (e.g., radioligand displacement) with positive controls like PCP derivatives. Cross-reference results with structural analogs (e.g., 3-fluoro-PCP) to identify SAR trends .
Q. What strategies can mitigate data gaps in the toxicity profile of this compound?
- Methodological Answer: Conduct acute toxicity studies in rodent models (OECD Guideline 423) to establish LD₅₀ values. Use in vitro assays (e.g., Ames test, micronucleus assay) to screen for mutagenicity. For chronic exposure risks, apply computational toxicology tools (e.g., QSAR models) to predict organ-specific effects .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Methodological Answer: Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve water solubility. Modify the piperidine ring with methyl or fluorine groups to enhance metabolic stability. Evaluate bioavailability via in vivo pharmacokinetic studies (e.g., plasma half-life in rats) and correlate with LogP values .
Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
